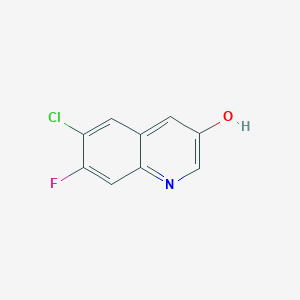![molecular formula C30H44N2O5 B12100755 cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)
cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₃₀H₄₄N₂O₅ .
- The compound features a cyclohexanamine core with various functional groups attached, including an amino acid residue.
- It is used in peptide synthesis and has applications in both research and industry .
Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid: , is a complex organic compound.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with the amino acid and modify it.
Reaction Conditions: Specific reaction conditions vary depending on the synthetic route, but protecting groups are often used to control selectivity.
Industrial Production: While not widely produced industrially, it can be synthesized on a smaller scale for research purposes.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including , , and .
Common Reagents: Reagents like and are used for amidation reactions.
Major Products: The major products include the fully protected amino acid derivative and intermediates for peptide synthesis.
Scientific Research Applications
Peptide Synthesis: Bpoc-Thr(tBu)-OH · CHA serves as a building block in peptide synthesis due to its stability during solid-phase peptide assembly.
Drug Development: Researchers explore its potential as a drug candidate or as part of bioactive peptides.
Chemical Biology: It aids in studying protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
- The exact mechanism of action for this compound depends on its context (e.g., as a peptide or drug).
- It may interact with specific receptors, enzymes, or cellular pathways, affecting biological processes.
Comparison with Similar Compounds
Uniqueness: Bpoc-Thr(tBu)-OH · CHA’s uniqueness lies in its combination of a cyclohexanamine core and an amino acid residue.
Similar Compounds: Similar compounds include other protected amino acids used in peptide synthesis.
Properties
Molecular Formula |
C30H44N2O5 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C24H31NO5.C6H13N/c1-16(29-23(2,3)4)20(21(26)27)25-22(28)30-24(5,6)19-14-12-18(13-15-19)17-10-8-7-9-11-17;7-6-4-2-1-3-5-6/h7-16,20H,1-6H3,(H,25,28)(H,26,27);6H,1-5,7H2 |
InChI Key |
WIWBWZUEMWIOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)

![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)






![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)

![4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12100736.png)

